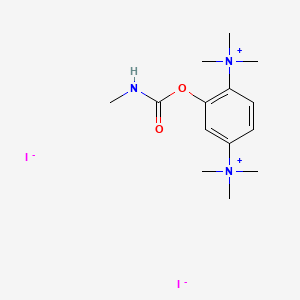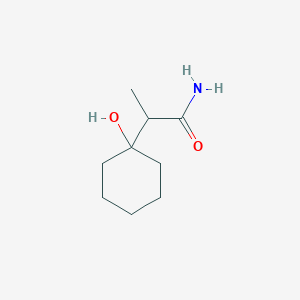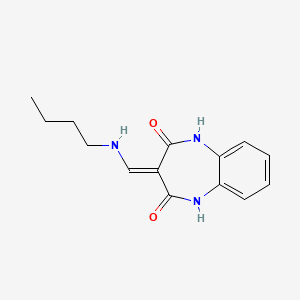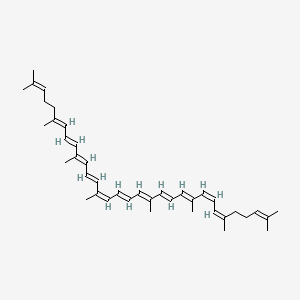
(6Z,8Z,10E,12E,14E,16E,18Z,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6Z,8Z,10E,12E,14E,16E,18Z,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene, also known as lycopene, is a naturally occurring carotenoid pigment. It is responsible for the red color in tomatoes and other red fruits and vegetables. Lycopene is a tetraterpene, consisting of eight isoprene units, and is known for its antioxidant properties.
准备方法
Synthetic Routes and Reaction Conditions
Lycopene can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common method involves the Wittig reaction, where a phosphonium salt reacts with an aldehyde to form a double bond. This process is repeated to build the polyene chain of lycopene. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of lycopene often involves the extraction from natural sources, such as tomatoes. The extraction process includes crushing the tomatoes, followed by solvent extraction using hexane or ethanol. The extracted lycopene is then purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
Lycopene undergoes various chemical reactions, including:
Oxidation: Lycopene can be oxidized to form a variety of products, including epoxides and aldehydes.
Reduction: Reduction of lycopene can lead to the formation of dihydrolycopene.
Isomerization: Lycopene can undergo isomerization, converting from the all-trans form to various cis-isomers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Isomerization: Isomerization can be induced by heat or light exposure.
Major Products
Oxidation: Products include lycopene epoxide and lycopene aldehyde.
Reduction: The major product is dihydrolycopene.
Isomerization: Various cis-isomers of lycopene are formed.
科学研究应用
Lycopene has a wide range of applications in scientific research:
Chemistry: Lycopene is studied for its antioxidant properties and its ability to quench singlet oxygen.
Biology: Research focuses on lycopene’s role in cellular processes and its potential protective effects against oxidative stress.
Medicine: Lycopene is investigated for its potential in preventing chronic diseases, including cancer and cardiovascular diseases.
Industry: Lycopene is used as a natural colorant in food and cosmetic products.
作用机制
Lycopene exerts its effects primarily through its antioxidant activity. It neutralizes free radicals by donating electrons, thereby preventing oxidative damage to cells and tissues. Lycopene also modulates various molecular pathways, including the inhibition of the insulin-like growth factor (IGF) signaling pathway, which is implicated in cancer development.
相似化合物的比较
Lycopene is unique among carotenoids due to its high number of conjugated double bonds, which contribute to its strong antioxidant properties. Similar compounds include:
Beta-carotene: Another carotenoid with antioxidant properties, but with fewer conjugated double bonds.
Lutein: A carotenoid found in green leafy vegetables, known for its role in eye health.
Zeaxanthin: Similar to lutein, it is found in the retina and is important for eye health.
Lycopene stands out due to its higher antioxidant capacity and its specific health benefits, particularly in reducing the risk of certain cancers and cardiovascular diseases .
属性
分子式 |
C40H56 |
|---|---|
分子量 |
536.9 g/mol |
IUPAC 名称 |
(6Z,8Z,10E,12E,14E,16E,18Z,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17-,32-18+,35-21+,36-22-,37-27-,38-28+,39-29+,40-30+ |
InChI 键 |
OAIJSZIZWZSQBC-FYHOHMBJSA-N |
手性 SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C/C=C(/C)\CCC=C(C)C)/C)/C)/C)C |
规范 SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


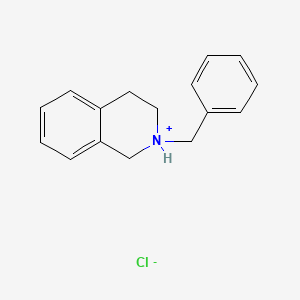
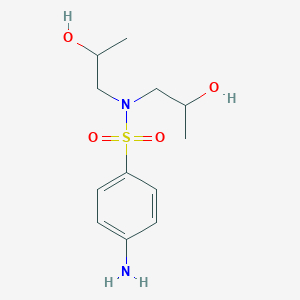
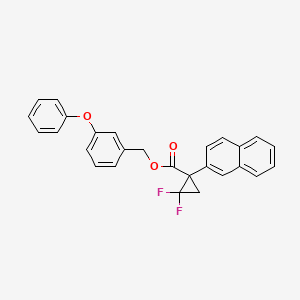
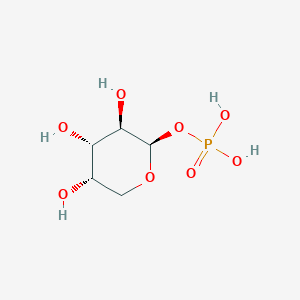
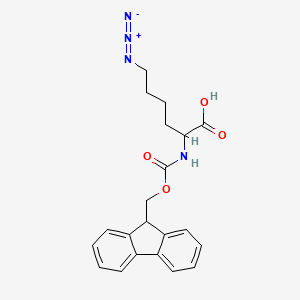
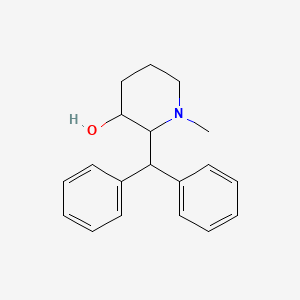
![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)
